![molecular formula C23H17BrN2O3 B6084634 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6084634.png)
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
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Overview
Description
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone, commonly known as BMQ, is a synthetic compound that has shown significant promise in scientific research. BMQ belongs to the class of quinazolinone compounds, which have been extensively studied due to their potential therapeutic applications.
Mechanism of Action
The mechanism of action of BMQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BMQ has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, BMQ has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, BMQ has been shown to induce apoptosis in cancer cells, which could contribute to its anticancer effects.
Biochemical and Physiological Effects
BMQ has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. Additionally, BMQ has been found to increase the activity of antioxidant enzymes such as SOD and CAT, which could be beneficial in the treatment of oxidative stress-related diseases. Furthermore, BMQ has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMQ for lab experiments is its versatility. BMQ can be easily synthesized using a variety of methods, making it readily available for research purposes. Additionally, BMQ has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of BMQ for lab experiments is its potential toxicity. BMQ has been found to be toxic to some normal cells, which could limit its therapeutic potential.
Future Directions
There are many potential future directions for research on BMQ. One area of interest is the development of more potent and selective BMQ analogs. Additionally, further studies are needed to fully understand the mechanism of action of BMQ and its effects on various signaling pathways. Furthermore, research is needed to determine the optimal dosage and administration route for BMQ in the treatment of various diseases. Finally, studies are needed to determine the long-term safety and efficacy of BMQ in humans.
Synthesis Methods
BMQ can be synthesized using a variety of methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxyaniline to form 2-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate can then be reacted with acetic anhydride and triethylamine to form BMQ. Other methods of synthesis include the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxyaniline in the presence of a catalyst such as zinc chloride.
Scientific Research Applications
BMQ has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BMQ has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BMQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BMQ has been found to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-29-18-10-8-17(9-11-18)26-22(13-6-15-14-16(24)7-12-21(15)27)25-20-5-3-2-4-19(20)23(26)28/h2-14,27H,1H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDHZCYOHAHXFK-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one |
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